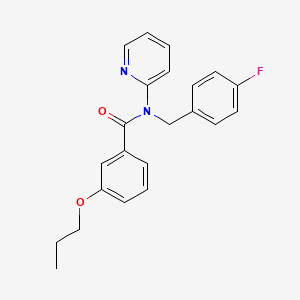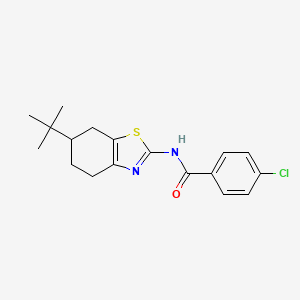
N-(4-fluorobenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-fluorophenylmethyl group, a propoxy group, and a pyridin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to yield 3-propoxy-N-(pyridin-2-yl)benzamide.
Introduction of the 4-Fluorophenylmethyl Group: The 4-fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 4-fluorobenzyl chloride with the amide nitrogen of 3-propoxy-N-(pyridin-2-yl)benzamide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the benzamide core, potentially converting the amide to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It may have applications in the development of new materials or as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-[(4-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl and pyridinyl groups suggests that it may bind to hydrophobic pockets in proteins, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Bromophenyl)-2-chloroacetamide: This compound shares a similar benzamide core but has different substituents, leading to different chemical properties and biological activities.
N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide: This compound also features a benzamide core with a pyridinyl group but differs in the other substituents.
Uniqueness
N-[(4-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide is unique due to the specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group may enhance its binding affinity to certain molecular targets, while the propoxy group can influence its solubility and pharmacokinetic properties.
Propiedades
Fórmula molecular |
C22H21FN2O2 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-3-propoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H21FN2O2/c1-2-14-27-20-7-5-6-18(15-20)22(26)25(21-8-3-4-13-24-21)16-17-9-11-19(23)12-10-17/h3-13,15H,2,14,16H2,1H3 |
Clave InChI |
ADIKPFWRLUUTFW-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B11339745.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11339748.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11339758.png)
![2-(3,5-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11339759.png)
![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11339761.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11339766.png)
![Dimethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11339773.png)
![(5Z)-6-hydroxy-5-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11339782.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B11339784.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11339798.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11339804.png)
![N-(3-methoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339805.png)

![3-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11339815.png)
